molecular formula C20H20N2O B10758038 6-[2-(3'-Methoxybiphenyl-3-Yl)ethyl]pyridin-2-Amine

6-[2-(3'-Methoxybiphenyl-3-Yl)ethyl]pyridin-2-Amine

Cat. No.: B10758038
M. Wt: 304.4 g/mol
InChI Key: AEVBKBAFFJKFJZ-UHFFFAOYSA-N
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Description

6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE is an organic compound belonging to the class of biphenyls and derivatives. These compounds contain two benzene rings linked together by a carbon-carbon bond. The compound is a small molecule with the chemical formula C20H20N2O and a molecular weight of 304.3856 g/mol .

Preparation Methods

The synthesis of 6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE involves several steps. One common synthetic route includes the following steps:

    Formation of the biphenyl structure: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of a hydroxyl group on the biphenyl structure.

    Attachment of the ethyl chain: This step involves the alkylation of the biphenyl structure with an appropriate ethylating agent.

    Formation of the pyridine ring: The final step involves the formation of the pyridine ring through a cyclization reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. One known target is beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease. By inhibiting this enzyme, the compound may reduce the formation of amyloid-beta peptides and potentially alleviate symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE can be compared with other biphenyl derivatives, such as:

    4-(2-(3’-METHOXYBIPHENYL-3-YL)ETHYL)PYRIDIN-2-AMINE: This compound has a similar structure but with the pyridine ring attached at a different position.

    6-(2-(3’-METHOXYBIPHENYL-3-YL)ETHYL)PYRIDIN-3-AMINE: This compound has the amine group attached at a different position on the pyridine ring.

The uniqueness of 6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

6-[2-[3-(3-methoxyphenyl)phenyl]ethyl]pyridin-2-amine

InChI

InChI=1S/C20H20N2O/c1-23-19-9-3-7-17(14-19)16-6-2-5-15(13-16)11-12-18-8-4-10-20(21)22-18/h2-10,13-14H,11-12H2,1H3,(H2,21,22)

InChI Key

AEVBKBAFFJKFJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2)CCC3=NC(=CC=C3)N

Origin of Product

United States

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